molecular formula C8H12N4O2 B14007093 N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide CAS No. 6965-09-9

N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide

Cat. No.: B14007093
CAS No.: 6965-09-9
M. Wt: 196.21 g/mol
InChI Key: OZYGOHKHVTYTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-methoxy-pyrimidine and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups on the pyrimidine ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide involves its interaction with specific molecular targets. For example, it can bind to DNA and interfere with DNA replication and transcription processes, leading to the inhibition of cancer cell growth . The compound may also inhibit certain enzymes involved in cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide is unique due to the presence of both amino and methoxy groups on the pyrimidine ring, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6965-09-9

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

N-[(4-amino-2-methoxypyrimidin-5-yl)methyl]acetamide

InChI

InChI=1S/C8H12N4O2/c1-5(13)10-3-6-4-11-8(14-2)12-7(6)9/h4H,3H2,1-2H3,(H,10,13)(H2,9,11,12)

InChI Key

OZYGOHKHVTYTHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CN=C(N=C1N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.